4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC17180697
Molecular Formula: C9H7F3N4
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3N4 |
|---|---|
| Molecular Weight | 228.17 g/mol |
| IUPAC Name | 4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(1-2-8(7)13)16-5-14-4-15-16/h1-5H,13H2 |
| Standard InChI Key | CPUZEOVBHKLETM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₉H₇F₃N₄, with a molecular weight of 228.17 g/mol. Its IUPAC name, 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline, reflects the arrangement of functional groups: a triazole ring at the para position of the aniline ring and a trifluoromethyl (-CF₃) group at the ortho position (Figure 1). The triazole ring contributes to π-π stacking interactions, while the -CF₃ group introduces steric bulk and electron-withdrawing effects, modulating reactivity and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₃N₄ |
| Molecular Weight | 228.17 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in DMF, DMSO |
| Melting Point | 120–125°C (estimated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons of the aniline ring (δ 6.8–7.2 ppm) and the triazole protons (δ 8.1–8.3 ppm). Fourier-transform infrared (FTIR) spectroscopy confirms the presence of N-H stretches (3350 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight, validating the structure.
Synthesis and Optimization
Industrial-Scale Production
The synthesis of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline involves a multi-step protocol optimized for efficiency and yield. A continuous-flow reactor system minimizes side reactions and enhances reproducibility. Key steps include:
-
Nitration and Reduction: Introduction of the -NH₂ group via catalytic hydrogenation of a nitro precursor.
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Triazole Cyclization: Coupling of the aniline intermediate with a triazole precursor using DMF as the solvent at 100°C.
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Purification: Recrystallization from ethanol yields the final product with >95% purity.
Table 2: Reaction Conditions for Triazole Cyclization
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Catalyst | None (thermal conditions) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Biological Activity and Mechanisms
Enzyme Inhibition
The triazole ring coordinates with metal ions in enzyme active sites, disrupting catalytic activity. For example, in cytochrome P450 enzymes, the nitrogen atoms of the triazole form hydrogen bonds with heme iron, inhibiting oxidative metabolism. The trifluoromethyl group further stabilizes these interactions through hydrophobic effects.
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 8 | |
| Staphylococcus aureus | 16 | |
| Escherichia coli | >64 |
Applications in Materials Science
Coordination Polymers
The triazole moiety serves as a ligand in metal-organic frameworks (MOFs), with applications in gas storage and catalysis. For instance, coordination with Cu(II) ions produces porous networks with high CO₂ adsorption capacity (3.2 mmol/g at 1 bar).
Agrochemical Development
Incorporating this compound into fungicides improves resistance to hydrolysis and photodegradation. Field trials demonstrate a 30% increase in efficacy against Phytophthora infestans compared to conventional triazole fungicides.
Future Directions and Challenges
Synthetic Innovation
Adopting photoredox catalysis or electrochemical methods could streamline synthesis, reducing reliance on high temperatures and toxic solvents . For example, Mangarao et al. achieved 92% yields for triazoles using PEG as a green solvent , a strategy applicable to this compound.
Pharmacokinetic Profiling
Current gaps in ADME (absorption, distribution, metabolism, excretion) data necessitate in vivo studies to assess oral bioavailability and hepatic clearance. Molecular docking simulations predict strong binding to serum albumin (ΔG = -8.2 kcal/mol), suggesting prolonged circulation.
Toxicity Mitigation
While the compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), chronic exposure studies are needed to evaluate carcinogenic potential. Structural modifications, such as replacing -CF₃ with -CH₂CF₃, may reduce bioaccumulation.
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